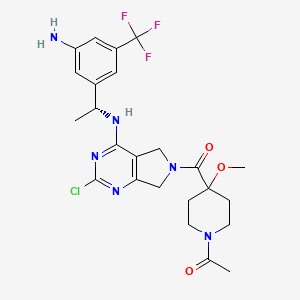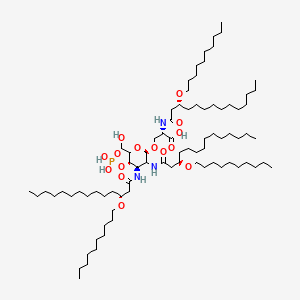
TLR4 agonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR4 agonist-1: is a synthetic compound designed to activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. TLR4 recognizes pathogen-associated molecular patterns and damage-associated molecular patterns, triggering pro-inflammatory responses that help protect against infections and boost adaptive immunity .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of TLR4 agonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis process and confirm the identity of the final product .
化学反应分析
Types of Reactions: : TLR4 agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s biological activity .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products: : The major products formed from these reactions are often intermediates that are further processed to obtain the final this compound compound. These intermediates may include various functional groups that contribute to the compound’s biological activity .
科学研究应用
Chemistry: : In chemistry, TLR4 agonist-1 is used as a model compound to study the structure-activity relationships of TLR4 agonists. Researchers investigate how different chemical modifications affect the compound’s ability to activate TLR4 and induce immune responses .
Biology: : In biology, this compound is used to study the mechanisms of innate immune activation and the role of TLR4 in various physiological and pathological processes. It serves as a tool to investigate the signaling pathways and cellular responses triggered by TLR4 activation .
Medicine: : In medicine, this compound is explored for its potential as an adjuvant in vaccines and as a therapeutic agent for cancer immunotherapy. Its ability to enhance immune responses makes it a promising candidate for boosting the efficacy of vaccines and cancer treatments .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs and vaccines. Its role as an immune modulator makes it valuable for creating formulations that can enhance the body’s defense mechanisms against infections and diseases .
作用机制
Molecular Targets and Pathways: : TLR4 agonist-1 binds to the TLR4 receptor on the surface of immune cells, leading to the activation of intracellular signaling pathways. This activation involves the recruitment of adaptor proteins such as myeloid differentiation primary response protein 88 (MyD88) and Toll/interleukin-1 receptor domain-containing adapter protein (TIRAP). These adaptor proteins propagate the signal, resulting in the activation of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which induce the expression of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds: : Similar compounds to TLR4 agonist-1 include monophosphoryl lipid A (MPLA) and synthetic lipid A analogs. These compounds also activate TLR4 and are used as adjuvants in vaccines and as therapeutic agents in cancer immunotherapy .
Uniqueness: : this compound is unique in its chemical structure and its ability to selectively activate TLR4 without causing excessive inflammation. This selective activation makes it a valuable tool for studying TLR4 signaling and for developing safe and effective immune modulators .
属性
分子式 |
C81H158N3O15P |
|---|---|
分子量 |
1445.1 g/mol |
IUPAC 名称 |
(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoic acid |
InChI |
InChI=1S/C81H158N3O15P/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93)/t69-,70-,71-,72+,73?,77-,78?,79-,81-/m1/s1 |
InChI 键 |
MYDOPOFFTWEULZ-ISAWPTSYSA-N |
手性 SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


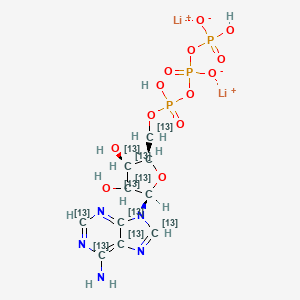
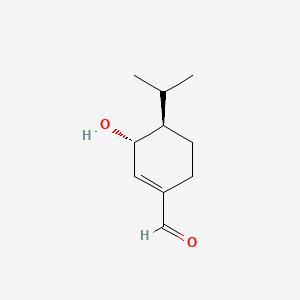

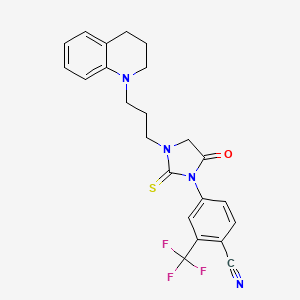
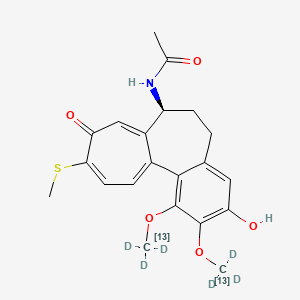
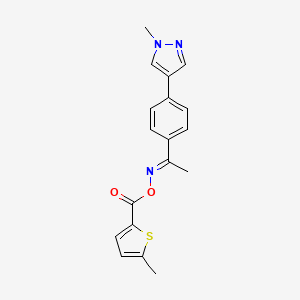


![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)

